Cas no 2467411-25-0 (Fiztasovimab)

Fiztasovimab 化学的及び物理的性質
名前と識別子
-
- Fiztasovimab
- Research Grade Fiztasovimab (DVV02902)
- Research Grade Fiztasovimab
-
Fiztasovimab 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P029TMF-1mg |
Fiztasovimab |
2467411-25-0 | 97% | 1mg |
$552.00 | 2023-12-18 | |
1PlusChem | 1P029TMF-5mg |
Fiztasovimab |
2467411-25-0 | 97% | 5mg |
$1376.00 | 2023-12-18 |
Fiztasovimab 関連文献
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
Fiztasovimabに関する追加情報
Fiztasovimab (CAS No. 2467411-25-0): A Comprehensive Overview of Its Properties and Applications
Fiztasovimab, with the CAS number 2467411-25-0, is a cutting-edge compound that has garnered significant attention in the pharmaceutical and biotechnology sectors. This monoclonal antibody is designed to target specific antigens, making it a promising candidate for therapeutic applications. The unique properties of Fiztasovimab have positioned it as a subject of intense research, particularly in the context of emerging infectious diseases and immune-related disorders.
The molecular structure of Fiztasovimab is optimized for high specificity and binding affinity, which enhances its efficacy in neutralizing pathogens or modulating immune responses. Researchers have highlighted its potential in treating conditions where precision targeting is crucial. For instance, recent studies have explored its role in combating viral infections, a topic of immense relevance given the global focus on pandemic preparedness and antiviral therapies.
One of the most frequently searched questions about Fiztasovimab is its mechanism of action. This compound operates by binding to specific epitopes on target proteins, thereby inhibiting their function or marking them for destruction by the immune system. This mechanism is particularly valuable in oncology and autoimmune diseases, where targeted therapies are increasingly preferred over traditional treatments. The ability of Fiztasovimab to minimize off-target effects is a key advantage, reducing the risk of adverse reactions.
In addition to its therapeutic potential, Fiztasovimab has also been a focal point in discussions about biopharmaceutical innovation. The development of monoclonal antibodies like Fiztasovimab represents a significant leap forward in personalized medicine. Patients and healthcare providers alike are keen to understand how such advancements can translate into better treatment outcomes. Searches for "monoclonal antibody therapies" and "next-generation biologics" often lead to inquiries about Fiztasovimab, underscoring its relevance in contemporary medical discourse.
The production and scalability of Fiztasovimab are also topics of interest. Biomanufacturing processes for monoclonal antibodies require stringent quality control to ensure consistency and safety. Advances in recombinant DNA technology and cell culture systems have streamlined the production of Fiztasovimab, making it more accessible for clinical use. This aligns with the growing demand for scalable biologic therapies, a trend reflected in searches for "large-scale antibody production" and "biopharmaceutical manufacturing."
Another area where Fiztasovimab has made waves is in its potential for combination therapies. Researchers are investigating how it can be paired with other drugs to enhance efficacy or overcome resistance. For example, combining Fiztasovimab with checkpoint inhibitors in cancer treatment has shown promise in early-stage trials. This approach taps into the broader trend of combination therapies, a hot topic in both academic circles and patient communities.
Safety and tolerability are critical considerations for any therapeutic compound, and Fiztasovimab is no exception. Clinical trials have reported favorable safety profiles, with most adverse events being mild to moderate in severity. This is reassuring for patients and clinicians who prioritize treatments with manageable side effects. Searches for "antibody therapy side effects" and "Fiztasovimab safety data" reflect this concern, highlighting the need for transparent and accessible information.
The regulatory landscape for Fiztasovimab is another aspect that draws attention. As with any novel biologic, gaining approval from agencies like the FDA or EMA involves rigorous evaluation. The progress of Fiztasovimab through clinical trial phases is closely monitored by stakeholders, from investors to patient advocacy groups. Queries such as "Fiztasovimab FDA approval status" and "clinical trial updates for Fiztasovimab" are common, indicating widespread interest in its regulatory journey.
Looking ahead, the future of Fiztasovimab appears bright. Ongoing research aims to expand its applications, potentially into areas like neurodegenerative diseases or chronic inflammatory conditions. The versatility of monoclonal antibodies like Fiztasovimab ensures that they will remain at the forefront of medical innovation. For those tracking the latest in biopharmaceuticals, Fiztasovimab is a name to watch.
In summary, Fiztasovimab (CAS No. 2467411-25-0) is a groundbreaking compound with vast therapeutic potential. Its specificity, safety, and adaptability make it a standout in the realm of monoclonal antibodies. As research continues to uncover new applications and refine existing ones, Fiztasovimab is poised to play a pivotal role in shaping the future of medicine. Whether you're a researcher, clinician, or patient, understanding the capabilities of Fiztasovimab is essential in navigating the evolving landscape of biologic therapies.
2467411-25-0 (Fiztasovimab) 関連製品
- 2227673-25-6(rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid)
- 1516499-22-1(5-(3-chloro-2-fluorophenyl)-1,2-oxazol-3-amine)
- 2229663-03-8(tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate)
- 161187-57-1(α-Glucosidase-IN-23)
- 851607-27-7(5-bromo-4-chloro-2-methoxy-pyridine)
- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)
- 1429425-04-6(6-Benzothiazolesulfinic acid, sodium salt (1:1))
- 113388-92-4(3-(naphthalen-1-yl)prop-2-enal)
- 904578-20-7(3-(benzenesulfonyl)-7-chloro-N-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 332177-29-4(<br>2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chrom ene-3-carbonitrile)




